molecular formula C20H21N3O3S3 B3212222 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide CAS No. 1097897-47-6

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Cat. No.: B3212222
CAS No.: 1097897-47-6
M. Wt: 447.6 g/mol
InChI Key: DLZZRQFYJJMUDM-UHFFFAOYSA-N
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Description

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methylphenyl group at position 4 and a piperidine-2-carboxamide moiety at position 2. The piperidine ring is further modified by a thiophene-2-sulfonyl group. This structure combines sulfonamide, thiazole, and piperidine pharmacophores, which are commonly associated with diverse biological activities, including antimicrobial and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S3/c1-14-7-9-15(10-8-14)16-13-28-20(21-16)22-19(24)17-5-2-3-11-23(17)29(25,26)18-6-4-12-27-18/h4,6-10,12-13,17H,2-3,5,11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZZRQFYJJMUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the thiophene sulfonyl group and the piperidine carboxamide moiety. Common reagents used in these reactions include thionyl chloride, thiophene-2-sulfonyl chloride, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions often require catalysts and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several sulfonamide-thiazole derivatives, differing primarily in substituents on the phenyl, sulfonyl, and piperidine groups. Key comparisons include:

Compound Substituents Molecular Weight Melting Point (°C) Key Features
Target Compound 4-Methylphenyl, thiophene-2-sulfonyl Not reported Not reported Thiophene sulfonyl group; lacks fluorination or methoxy groups
ML277 () 4-Methoxyphenyl, tosyl (4-methylbenzenesulfonyl) 471.59 Not reported Tosyl group; chiral (R)-piperidine configuration; Kv7.1 activator
(2S)-1-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide () 4-Methoxyphenyl, benzenesulfonyl 457.56 Not reported Benzenesulfonyl group; (2S)-stereochemistry
3e () 5-Fluoroindole, 4-methylphenylsulfonyl Not reported 257–258 Fluorinated indole-thiazole hybrid; high yield (97%)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () 2-Chlorophenyl, morpholinoacetamide 338.75 (calc.) Not reported Chlorophenyl substitution; morpholine instead of piperidine

Key Observations :

  • Sulfonyl Group Variations : The thiophene-2-sulfonyl group in the target compound may confer distinct electronic and steric properties compared to tosyl (ML277) or benzenesulfonyl () groups. Thiophene’s electron-rich nature could enhance π-π interactions in biological targets .
  • Piperidine Configuration : ML277’s (R)-stereochemistry is critical for its activity as a potassium channel activator, suggesting that the target compound’s stereochemistry (if resolved) could significantly influence its efficacy .
Physicochemical Properties
  • Melting Points : The target compound’s melting point is unreported, but analogs like 3e (257–258°C) and 3g (260–261°C) suggest high thermal stability for sulfonamide-thiazole hybrids .
  • Spectroscopic Data :
    • IR : Expected NH (~3300 cm⁻¹) and SO₂ (~1350–1150 cm⁻¹) stretches, as seen in 3e and 3g .
    • NMR : Aromatic protons in the thiazole (δ 7.2–8.1 ppm) and thiophene (δ 7.5–7.8 ppm) regions, with piperidine protons at δ 1.5–3.5 ppm .

Biological Activity

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Thiazole ring : Known for its diverse biological activities.
  • Thiophene sulfonyl group : Enhances solubility and biological interactions.
  • Piperidine carboxamide moiety : Contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and specificity play crucial roles in modulating various biological pathways. Preliminary studies suggest that the compound may exert its effects through:

  • Enzyme inhibition : Potentially inhibiting enzymes involved in disease pathways.
  • Receptor modulation : Interacting with specific receptors to alter signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating thiazole derivatives found that certain analogs demonstrated significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

The thiazole moiety is often linked to anticancer activity. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring can enhance cytotoxic effects against cancer cell lines. For example, compounds with electron-withdrawing groups showed increased antiproliferative activity . The IC50 values for some derivatives were reported as low as 1.61 µg/mL, indicating potent anticancer potential .

Study 1: Antimicrobial Evaluation

A series of thiazole-bearing compounds were synthesized and evaluated for their antimicrobial activities. The study highlighted that derivatives similar to this compound exhibited strong antimicrobial effects, supporting further exploration in clinical settings .

Study 2: Anticancer Activity

In vitro studies demonstrated that specific analogs of this compound could inhibit tumor growth effectively. The presence of substituents on the thiazole ring was crucial for enhancing cytotoxicity against cancer cells . The findings suggest potential applications in cancer therapy.

Data Tables

Biological Activity MIC (µg/mL) IC50 (µg/mL) Target Pathogen/Cancer Cell Line
Antimicrobial0.22 - 0.25-Staphylococcus aureus, S. epidermidis
Anticancer-1.61Various cancer cell lines

Q & A

Q. What are the key structural features of this compound that influence its bioactivity?

The compound’s bioactivity is attributed to its hybrid structure:

  • Thiazole ring : Enhances binding to enzyme active sites (e.g., kinase targets) via π-π stacking and hydrogen bonding .
  • Sulfonyl group : Improves solubility and facilitates interactions with sulfonamide-binding proteins .
  • Piperidine-carboxamide backbone : Modulates conformational flexibility and membrane permeability . Methodological Insight: Computational docking studies paired with site-directed mutagenesis can validate these interactions.

Q. What synthetic strategies are commonly employed for this compound?

Synthesis involves:

  • Step 1 : Formation of the 4-(4-methylphenyl)thiazole-2-amine intermediate via Hantzsch thiazole synthesis .
  • Step 2 : Coupling with 1-(thiophene-2-sulfonyl)piperidine-2-carboxylic acid using carbodiimide-mediated amide bond formation .
  • Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) . Critical Parameter: Reaction temperature (60–80°C) and anhydrous conditions are essential to avoid byproducts .

Q. How is the compound characterized for structural confirmation?

Key analytical methods include:

Technique Purpose Key Signals
1H/13C NMR Confirm connectivityThiazole C-H (~8.1 ppm), sulfonyl S=O (130–135 ppm in 13C)
HRMS Verify molecular ion[M+H]+ peak with <2 ppm error
XRD Resolve stereochemistryPiperidine ring conformation and sulfonyl group geometry .

Advanced Research Questions

Q. How can contradictory data on its enzyme inhibition potency be resolved?

Discrepancies in IC50 values may arise from:

  • Assay conditions : pH (optimum 7.4), ionic strength, and reducing agents (e.g., DTT) affecting sulfonyl group reactivity .
  • Protein isoforms : Differential binding to kinase isoforms (e.g., EGFR T790M vs. wild-type) . Methodology: Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across isoforms .

Q. What strategies optimize its pharmacokinetic (PK) profile in vivo?

  • Lipophilicity adjustment : Introduce polar substituents (e.g., -OH, -COOH) on the piperidine ring to reduce logP .
  • Metabolic stability : Replace thiophene with fluorinated analogs to block CYP450-mediated oxidation . Experimental Design: Perform microsomal stability assays (human/rat liver microsomes) and PK modeling .

Q. How can synthetic yields be improved without compromising purity?

  • Catalyst optimization : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling of aryl groups (yield >85%) .
  • Flow chemistry : Continuous-flow reactors for sulfonylation steps reduce reaction time from 12h to 2h .
  • DoE approach : Systematic variation of solvent (DMF vs. THF), temperature, and stoichiometry .

Data Analysis & Mechanistic Studies

Q. What computational tools predict its off-target interactions?

  • Molecular Dynamics (MD) : Simulate binding to homology models of off-target kinases (e.g., JAK2, ABL1) .
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify non-kinase targets .

Q. How do structural analogs compare in resolving SAR contradictions?

Analog Modification Effect on Activity
ML277 Tosyl vs. thiophene-sulfonyl10-fold lower potency due to reduced π-stacking
CID 53347902 Methoxyphenyl vs. methylphenylImproved solubility but reduced cellular uptake

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
Reactant of Route 2
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

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